8-Amino-7-(dimethylamino)-4-methyl-2H-1-benzopyran-2-one
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Overview
Description
8-Amino-7-(dimethylamino)-4-methyl-2H-1-benzopyran-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are characterized by a benzene nucleus fused with a pyrone ring, forming a benzopyrone structure. This particular compound is notable for its fluorescence properties, making it useful in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-7-(dimethylamino)-4-methyl-2H-1-benzopyran-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylcoumarin as the core structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
8-Amino-7-(dimethylamino)-4-methyl-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or dimethylamino positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines, secondary amines.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted coumarin derivatives depending on the nucleophile used.
Scientific Research Applications
8-Amino-7-(dimethylamino)-4-methyl-2H-1-benzopyran-2-one has several scientific research applications:
Fluorescence Probes: Used in fluorescence microscopy and spectroscopy due to its strong fluorescence properties.
Biological Studies: Employed in studying enzyme activities and cellular processes.
Medical Research: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities
Mechanism of Action
The mechanism of action of 8-Amino-7-(dimethylamino)-4-methyl-2H-1-benzopyran-2-one involves its interaction with specific molecular targets:
Fluorescence: The compound’s fluorescence is due to its ability to absorb light and re-emit it at a different wavelength. This property is utilized in various imaging techniques.
Biological Activity: The compound may interact with enzymes and proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxycoumarin: Known for its anticoagulant properties.
4-Methylcoumarin: Used in the synthesis of various coumarin derivatives.
7-Dimethylaminocoumarin: Another fluorescent coumarin derivative with similar applications
Uniqueness
8-Amino-7-(dimethylamino)-4-methyl-2H-1-benzopyran-2-one is unique due to its combination of amino and dimethylamino groups, which enhance its fluorescence properties and expand its range of applications in scientific research and industry .
Properties
CAS No. |
63737-96-2 |
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Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
8-amino-7-(dimethylamino)-4-methylchromen-2-one |
InChI |
InChI=1S/C12H14N2O2/c1-7-6-10(15)16-12-8(7)4-5-9(11(12)13)14(2)3/h4-6H,13H2,1-3H3 |
InChI Key |
XSKKOLYWNDCWIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2N)N(C)C |
Origin of Product |
United States |
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